[4,8-bis(2-hexyldecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
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Overview
Description
Preparation Methods
The synthesis of [4,8-bis(2-hexyldecoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps. The key steps include the formation of the thieno2,3-fThe reaction conditions often involve the use of organotin reagents and catalysts under controlled temperatures and inert atmospheres to prevent oxidation and degradation .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thienobenzothiol core can be oxidized to form sulfoxides or sulfones.
Reduction: The trimethylstannyl groups can be reduced to form the corresponding stannanes.
Substitution: The hexyldecoxy groups can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[4,8-bis(2-hexyldecoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers for electronic devices.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
Biological Studies: The compound’s organotin moiety is of interest for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of [4,8-bis(2-hexyldecoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves its interaction with molecular targets through its organotin groups. These groups can coordinate with various substrates, facilitating catalytic reactions or electronic interactions. The pathways involved often include electron transfer processes and coordination chemistry .
Comparison with Similar Compounds
Similar compounds to [4,8-bis(2-hexyldecoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane include:
[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene]: This compound has similar structural features but different alkyl substituents.
[4,8-bis(5-(2-hexyldecyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl]bis(trimethylstannane): This compound has a similar core structure but different substituents and stannyl groups.
The uniqueness of [4,8-bis(2-hexyldecoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its specific combination of substituents, which can impart distinct electronic and steric properties, making it suitable for specialized applications in materials science and organic electronics.
Properties
Molecular Formula |
C48H86O2S2Sn2 |
---|---|
Molecular Weight |
996.7 g/mol |
IUPAC Name |
[4,8-bis(2-hexyldecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C42H68O2S2.6CH3.2Sn/c1-5-9-13-17-19-23-27-35(25-21-15-11-7-3)33-43-39-37-29-31-46-42(37)40(38-30-32-45-41(38)39)44-34-36(26-22-16-12-8-4)28-24-20-18-14-10-6-2;;;;;;;;/h29-30,35-36H,5-28,33-34H2,1-4H3;6*1H3;; |
InChI Key |
PDQPNFSFHYPARO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCC(CCCCCC)CCCCCCCC)[Sn](C)(C)C |
Origin of Product |
United States |
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